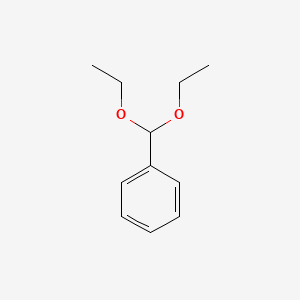

(Diethoxymethyl)benzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

diethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQMEXSLUSZDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061127 | |

| Record name | Benzene, (diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-48-1 | |

| Record name | (Diethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diethoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (diethoxymethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (diethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (DIETHOXYMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236M0R125W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Role of Acetal Protection in Complex Synthesis

An In-depth Technical Guide to the Synthesis of (Diethoxymethyl)benzene

In the landscape of organic synthesis, the protection of reactive functional groups is a cornerstone strategy, enabling chemists to execute complex molecular transformations with precision and high yield. The carbonyl group of aldehydes and ketones, with its inherent electrophilicity, is frequently a site of unintended reactions. Acetal formation is one of the most robust and widely employed methods for the temporary masking of these carbonyls.[1][2] this compound, the diethyl acetal of benzaldehyde, serves as a quintessential example of this protective strategy. It is a stable, isolable compound that effectively shields the aldehyde functionality from nucleophiles and bases, only to be readily deprotected under acidic conditions to regenerate the parent aldehyde.[3]

This guide provides a comprehensive technical overview of the synthesis of this compound from benzaldehyde and ethanol. It is designed for researchers and drug development professionals, offering not just a procedural outline but also a deep dive into the underlying mechanistic principles, experimental causality, and optimization strategies essential for achieving high efficiency and purity.

Section 1: The Mechanistic Pathway of Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process.[3] Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions. The synthesis of this compound proceeds through two main stages: the rapid formation of a hemiacetal intermediate, followed by the slower, rate-determining conversion to the stable acetal.[4]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]

-

Nucleophilic Attack by Ethanol (Formation of Hemiacetal): A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation of the attacking ethanol moiety yields the hemiacetal intermediate.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3]

-

Loss of Water and Formation of an Oxonium Ion: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized oxonium ion (or carbocation). This is typically the rate-limiting step of the process.[4]

-

Nucleophilic Attack by a Second Ethanol Molecule: A second molecule of ethanol attacks the highly electrophilic carbon of the oxonium ion.

-

Deprotonation to Yield the Acetal: Finally, deprotonation of the resulting intermediate, typically by a molecule of the alcohol solvent or the conjugate base of the catalyst, regenerates the acid catalyst and yields the final product, this compound.[3]

Caption: Acid-catalyzed mechanism for the formation of this compound.

A critical aspect of this equilibrium is the production of water as a byproduct.[6] According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the reactants, reducing the yield of the acetal.[2] Therefore, the active removal of water is paramount for driving the reaction to completion.[3][7]

Section 2: A Validated Experimental Protocol

This section details a robust, field-proven methodology for the synthesis of this compound. The protocol incorporates a Dean-Stark apparatus for azeotropic water removal, ensuring a high conversion rate.

Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| Benzaldehyde | Starting Material | Should be freshly distilled to remove benzoic acid impurities formed by air oxidation.[8] |

| Ethanol (Absolute, 200 proof) | Reactant & Solvent | Must be anhydrous to avoid introducing water, which would inhibit the reaction. |

| Toluene | Azeotroping Agent | Forms a low-boiling azeotrope with water (b.p. 85°C) for efficient removal. |

| p-Toluenesulfonic Acid (p-TsOH) | Acid Catalyst | A non-volatile, solid acid that is effective and easy to handle.[1] |

| Saturated Sodium Bicarbonate | Neutralizing Agent | Used during work-up to quench the acid catalyst.[7] |

| Anhydrous Sodium Sulfate | Drying Agent | To remove residual water from the organic phase before final purification. |

| Round-bottom flask | Reaction Vessel | - |

| Dean-Stark Apparatus | Water Removal | Essential for driving the equilibrium towards the product.[3] |

| Reflux Condenser | Prevent Solvent Loss | - |

| Magnetic Stirrer & Stir Bar | Homogeneous Mixing | - |

| Distillation Apparatus | Purification | For final purification of the product via vacuum distillation.[7] |

Step-by-Step Synthesis Workflow

-

Reagent Preparation: Purify benzaldehyde by washing with 10% sodium bicarbonate solution to remove acidic impurities, followed by water, drying over anhydrous sodium sulfate, and distillation under reduced pressure.[8] Ensure all glassware is oven-dried to be completely free of moisture.

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging the Flask: To the flask, add benzaldehyde (e.g., 10.6 g, 0.1 mol), absolute ethanol (27.6 g, 35 mL, 0.6 mol, 6 equivalents), and toluene (50 mL). The use of excess ethanol helps to shift the equilibrium towards the product.[3]

-

Initiating the Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 0.001 mol, 1 mol%). Begin stirring and heat the mixture to reflux using a heating mantle.

-

Azeotropic Water Removal: Continue refluxing. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and collect in the arm of the trap, while the toluene overflows back into the reaction flask. The reaction is complete when water ceases to collect in the trap (typically 2-4 hours).[7]

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TsOH catalyst.[7] Subsequently, wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to facilitate phase separation.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation. The product is a colorless liquid.[9] Collect the fraction boiling at approximately 103-105 °C at 14 mmHg.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Section 3: Catalyst Selection: A Comparative Overview

While p-TsOH is a common and effective choice, various other acid catalysts can be employed, each with distinct advantages and disadvantages. The choice of catalyst can influence reaction time, temperature, and chemoselectivity.

-

Traditional Brønsted Acids (HCl, H₂SO₄): These are highly effective and inexpensive. However, they are also highly corrosive, can be difficult to remove completely during work-up, and may be incompatible with acid-sensitive functional groups elsewhere in a complex molecule.[1][2]

-

Lewis Acids (ZrCl₄, Er(OTf)₃): Lewis acids can catalyze acetalization under mild conditions and often exhibit high chemoselectivity, for example, protecting aldehydes in the presence of ketones.[10][11]

-

Heterogeneous Catalysts (Acidic Resins, Zeolites): Solid acid catalysts, such as acidic ion-exchange resins, offer significant operational advantages.[6] They can be easily removed from the reaction mixture by simple filtration, simplifying the purification process and allowing for catalyst recycling, which aligns with the principles of green chemistry.[6]

Section 4: Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₆O₂ | [12][13] |

| Molecular Weight | 180.24 g/mol | [12][14] |

| Appearance | Colorless Liquid | [9][13] |

| Boiling Point | 222 °C (atm), ~103-105 °C (14 mmHg) | [15] |

| Density | ~0.97-0.98 g/cm³ | [9][14] |

| Refractive Index (n²⁰D) | ~1.477 - 1.480 | [9][15] |

| Spectroscopic Data | GC-MS, ¹H NMR, ¹³C NMR data are available in public databases. | [12] |

Section 5: Safety and Handling

-

Benzaldehyde: Can cause skin irritation. It is readily oxidized by air to benzoic acid. Store under an inert atmosphere.[8]

-

Ethanol/Toluene: Highly flammable liquids. All heating should be conducted using a heating mantle in a well-ventilated fume hood, away from open flames.

-

p-Toluenesulfonic Acid: Corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

-

This compound: May cause eye and skin irritation. Harmful if swallowed.[14][15] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solved Acetal Formation from Benzaldehyde and Ethanol THE | Chegg.com [chegg.com]

- 6. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. labproinc.com [labproinc.com]

- 10. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 11. Dimethyl Acetals [organic-chemistry.org]

- 12. This compound | C11H16O2 | CID 69884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 774-48-1: this compound | CymitQuimica [cymitquimica.com]

- 14. echemi.com [echemi.com]

- 15. chembk.com [chembk.com]

Physical and chemical properties of (Diethoxymethyl)benzene

An In-depth Technical Guide to (Diethoxymethyl)benzene for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as benzaldehyde diethyl acetal, is a versatile organic compound with significant applications in organic synthesis, particularly as a protecting group for aldehydes and as a precursor in the manufacturing of fragrances, flavorings, and pharmaceuticals. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data, and established protocols for its synthesis and deprotection. By elucidating the causality behind its reactivity and experimental handling, this document serves as a critical resource for researchers and professionals in chemistry and drug development, aiming to facilitate its effective and safe utilization in a laboratory setting.

Chemical Identity and Structure

This compound is the diethyl acetal of benzaldehyde. The central methine carbon is bonded to a phenyl group and two ethoxy groups, rendering it stable under neutral and basic conditions but susceptible to hydrolysis in acidic environments.

-

IUPAC Name : diethoxymethylbenzene[1]

-

Synonyms : Benzaldehyde diethyl acetal, α,α-Diethoxytoluene, Diethoxyphenylmethane[2]

-

Canonical SMILES : CCOC(C1=CC=CC=C1)OCC[1]

Physical and Spectroscopic Properties

The physical properties of this compound make it a manageable liquid in typical laboratory settings. It appears as a colorless to pale yellow liquid with a distinct aromatic, sweet odor.[3][4]

Physical Data

A summary of the key physical properties is presented in the table below. It is important to note that values, particularly for boiling and melting points, can vary slightly between sources due to different experimental conditions.

| Property | Value | Source(s) |

| Molecular Weight | 180.24 g/mol | [1][4] |

| Density | 0.97875 g/cm³ at 25 °C | [2] |

| Boiling Point | 222 °C | [4] |

| Melting Point | 260-262 °C (Note: This value from one source appears unusually high for a liquid compound and may be an error. Most sources describe it as a liquid at room temperature.) | [4] |

| Refractive Index (n20/D) | 1.4770 - 1.4800 | [4] |

| Solubility | Soluble in organic solvents; limited solubility in water.[3] | |

| Flash Point | 64.5 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a clear signature for the compound's structure. The expected chemical shifts (in CDCl₃) are:

-

~7.2-7.5 ppm (m, 5H) : Aromatic protons of the phenyl group.

-

~5.5 ppm (s, 1H) : The acetal proton (-CH(OEt)₂).

-

~3.5 ppm (q, 4H) : Methylene protons of the two ethoxy groups (-OCH₂CH₃).

-

~1.2 ppm (t, 6H) : Methyl protons of the two ethoxy groups (-OCH₂CH₃).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions for the functional groups present:

-

~3100-3000 cm⁻¹ : C-H stretching from the aromatic ring.[5]

-

~2975-2850 cm⁻¹ : C-H stretching from the aliphatic ethyl groups.

-

~1600, 1495, 1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.[5]

-

~1100-1050 cm⁻¹ : Strong C-O stretching bands, characteristic of the acetal ether linkages.

2.2.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z = 180. The fragmentation pattern is dominated by the loss of an ethoxy group (-OCH₂CH₃) to form a stable oxonium ion at m/z = 135 , which is often the base peak.[1] Other significant fragments include the phenyl oxonium ion at m/z = 107 and the phenyl cation at m/z = 77 .[1]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the acetal functional group.

Role as a Protecting Group

In multi-step syntheses, it is often necessary to prevent aldehydes from reacting with nucleophiles or reducing agents.[6] this compound serves as an effective protecting group for benzaldehyde. The aldehyde is converted to the diethyl acetal, which is inert to common nucleophiles like Grignard reagents and strong bases like organolithiums, as well as hydride reducing agents.[6][7]

The protection/deprotection strategy follows a logical workflow. The stability of the acetal under basic and neutral conditions allows for selective reactions elsewhere in the molecule.

Caption: Workflow for using this compound as a protecting group.

Hydrolysis

The most significant reaction of this compound is its hydrolysis back to benzaldehyde and ethanol. This reaction is catalyzed by acid and is reversible.[8] The stability of acetals is pH-dependent; they are stable in neutral or basic media but readily hydrolyze in the presence of aqueous acid.[9][10] This reactivity is the cornerstone of their use as protecting groups, as the aldehyde can be easily regenerated.[11]

The mechanism involves protonation of one of the ether oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the aldehyde.[12][13]

Caption: Key steps in the acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis is a classic acid-catalyzed acetalization of benzaldehyde with ethanol.[4][14] The reaction is an equilibrium process, and to drive it towards the product, it is necessary to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.

Protocol: Acid-Catalyzed Acetalization

-

Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents : To the flask, add benzaldehyde (1.0 eq.), absolute ethanol (3.0 eq.), and a suitable solvent for azeotropic removal of water (e.g., toluene or benzene).

-

Catalyst : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid.

-

Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected (typically 2-4 hours).

-

Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]

-

Extraction : Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification : Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Deprotection (Hydrolysis) Protocol

Regenerating the aldehyde from the acetal is a straightforward hydrolysis reaction.

Protocol: Acid-Catalyzed Hydrolysis

-

Solvent : Dissolve the this compound substrate in a water-miscible solvent like tetrahydrofuran (THF) or acetone.

-

Acid : Add a dilute aqueous solution of a strong acid (e.g., 1M HCl). The reaction can often be monitored by Thin Layer Chromatography (TLC).

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[11]

-

Workup : Neutralize the acid with a mild base (e.g., NaHCO₃ solution).

-

Extraction : Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the purified aldehyde.

Applications in Research and Industry

-

Organic Synthesis : Its primary role is as a protecting group for aldehydes, enabling complex molecular architectures to be built.[7]

-

Flavor and Fragrance : Due to its sweet, aromatic odor, it is used in the food and cosmetic industries as a flavoring or fragrance agent.[2][4]

-

Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other drug compounds.[2][4]

Safety and Handling

This compound requires careful handling to minimize risk.

-

GHS Classification : It is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2]

-

Hazards : It is irritating to the eyes, skin, and respiratory system.[4]

-

Precautions :

-

Storage : Store in a cool, dry place away from strong acids and oxidizing agents. A recommended storage condition is 2-8°C.[4][15]

-

First Aid : In case of contact, rinse eyes thoroughly with water, wash skin with soap and water, and move to fresh air if inhaled.[15] Seek medical attention if symptoms persist.

Conclusion

This compound is a compound of significant practical importance in organic chemistry. Its value stems from the predictable and controllable reactivity of the acetal group—stable under basic/neutral conditions and readily cleaved under acidic conditions. This dichotomous behavior makes it an ideal protecting group. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

- 1. This compound | C11H16O2 | CID 69884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 774-48-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Solved Compose a stepwise mechanism for the acid hydrolysis | Chegg.com [chegg.com]

- 13. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]

- 14. chegg.com [chegg.com]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to (Diethoxymethyl)benzene (Benzaldehyde Diethyl Acetal), CAS 774-48-1

Section 1: Executive Summary & Strategic Importance

(Diethoxymethyl)benzene, commonly known in the field as Benzaldehyde Diethyl Acetal, is a pivotal organic compound that serves as a cornerstone in modern synthetic chemistry. Its strategic value is rooted in its function as a protecting group for the aldehyde moiety. The acetal linkage provides robust stability under a wide range of chemical environments—specifically neutral, basic, and nucleophilic conditions—while allowing for facile and clean cleavage under mild acidic conditions.[1][2][3] This dichotomous reactivity is fundamental to the execution of complex, multi-step syntheses, particularly in pharmaceutical development and natural product synthesis, where the selective transformation of other functional groups is paramount. This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and analytical characterization, grounded in established chemical principles and field-proven methodologies.

Section 2: Physicochemical & Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[4] Its molecular structure, consisting of a central carbon atom bonded to a phenyl group, a hydrogen, and two ethoxy groups, dictates its physical properties and chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 774-48-1 | [4][5] |

| Molecular Formula | C₁₁H₁₆O₂ | [4][5] |

| Molecular Weight | 180.24 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | ~0.979 g/cm³ at 25 °C | [5] |

| Boiling Point | 222 °C | [6] |

| Refractive Index | ~1.4770 - 1.4800 | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water | [4] |

| SMILES | CCOC(C1=CC=CC=C1)OCC | [4] |

| InChIKey | MAQMEXSLUSZDQM-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

The structural characterization of this compound is routinely accomplished via NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The acetal proton (-CH(OEt)₂) typically appears as a singlet around 5.5 ppm. The methylene protons (-OCH₂CH₃) present as a quartet around 3.5-3.6 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.2 ppm. The aromatic protons on the benzene ring resonate in the 7.3-7.5 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum provides definitive structural confirmation.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| Acetal Carbon (>CH-) | ~101.4 | Highly deshielded by two adjacent oxygen atoms. |

| Ipso-Aromatic (C-CH) | ~138.6 | Quaternary carbon attached to the acetal group. |

| Ortho/Meta-Aromatic | ~128.3 / 126.5 | Standard aromatic region. |

| Para-Aromatic | ~128.0 | Standard aromatic region. |

| Methylene Carbon (-OCH₂-) | ~60.9 | Typical shift for an ether methylene carbon. |

| Methyl Carbon (-CH₃) | ~15.2 | Shielded aliphatic carbon. |

| (Data sourced from ChemicalBook)[7] |

-

Infrared (IR) Spectroscopy: The IR spectrum is notable for the absence of a strong carbonyl (C=O) stretch (which would be present in the benzaldehyde precursor around 1700 cm⁻¹). Key absorptions include strong C-O-C stretching bands for the acetal linkage, typically in the 1100-1000 cm⁻¹ region, C-H stretches from the aromatic and aliphatic portions (~3100-2850 cm⁻¹), and C=C stretching from the aromatic ring (~1600-1450 cm⁻¹).

Section 3: Synthesis and Purification

The synthesis of this compound is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group, followed by a substitution reaction.[1] The overall process is reversible, making the management of equilibrium a critical aspect of the protocol's success.

Reaction Principle: Acid-Catalyzed Acetalization

The reaction proceeds by treating benzaldehyde with at least two equivalents of ethanol in the presence of an acid catalyst. The equilibrium must be driven towards the product side, which is typically achieved by removing the water formed during the reaction.[1]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 4. Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. BENZALDEHYDE DIETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 7. BENZALDEHYDE DIETHYL ACETAL(774-48-1) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of Benzaldehyde Diethyl Acetal: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for benzaldehyde diethyl acetal (CAS No: 774-48-1), a common protecting group for benzaldehyde in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the principles and experimental acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, followed by a detailed interpretation of the spectral features of benzaldehyde diethyl acetal.

Introduction: The Role of Spectroscopic Analysis

Benzaldehyde diethyl acetal is a key intermediate and protective group in organic chemistry. Its stability under neutral or basic conditions, and its ready deprotection in acidic environments, make it invaluable in multi-step syntheses. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of synthetic pathways and the purity of final products. Spectroscopic methods provide a non-destructive and highly informative means to confirm the structure and purity of benzaldehyde diethyl acetal. This guide will explore the synergy of NMR, IR, and MS in providing a complete structural picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For benzaldehyde diethyl acetal, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of liquid samples like benzaldehyde diethyl acetal.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of pure benzaldehyde diethyl acetal into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

IUPAC name for C11H16O2 as a benzaldehyde derivative

An In-Depth Technical Guide on the Nomenclature and Chemical Identity of C11H16O2 as a Benzaldehyde-Derived Compound

Abstract

The molecular formula C₁₁H₁₆O₂ presents a compelling case study in the precise application of chemical principles for structure elucidation and nomenclature. While initially queried as a "benzaldehyde derivative," a rigorous analysis based on the degree of unsaturation reveals that a simple substituted benzaldehyde structure is not feasible for this formula. This guide establishes that the most prominent and chemically logical candidate for C₁₁H₁₆O₂ derived from benzaldehyde is Benzaldehyde Diethylacetal . We will dissect the IUPAC nomenclature, explore its synthesis and critical role as a protecting group in complex molecular engineering, and detail the spectroscopic signatures required for its unambiguous identification. This whitepaper is intended for researchers, chemists, and drug development professionals who rely on a foundational understanding of chemical structures and their strategic manipulation in synthetic pathways.

The Structural Conundrum: Degree of Unsaturation

Before assigning a name, we must first validate the proposed structural class. The concept of the Degree of Unsaturation (DoU) is a fundamental first step in determining the possible structures for a given molecular formula.

The formula for calculating DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₆O₂, the calculation is: DoU = 11 + 1 - (16/2) = 4

A DoU of 4 indicates the presence of four rings and/or double bonds. A standard benzaldehyde structure contains a benzene ring (3 double bonds + 1 ring = 4 DoU) and a carbonyl group (C=O) from the aldehyde (1 DoU), for a total DoU of 5 .

Prime Candidate: Benzaldehyde Diethylacetal

The most plausible structure for C₁₁H₁₆O₂ as a compound derived from benzaldehyde is its diethylacetal. Acetals are formed by the reaction of an aldehyde with an alcohol, in this case, benzaldehyde with two equivalents of ethanol. This reaction replaces the C=O double bond with two single C-O bonds, reducing the DoU by one and aligning with the calculated value of 4.

IUPAC Nomenclature and Structure

The systematic naming of this compound follows the IUPAC rules for substitutive nomenclature.[1]

-

Preferred IUPAC Name (PIN): (Diethoxymethyl)benzene [2][3]

-

Rationale: The benzene ring is considered the parent hydride. The CH(OCH₂CH₃)₂ group is treated as a complex substituent, named "diethoxymethyl."

-

-

Other Common Names: α,α-Diethoxytoluene, Benzaldehyde diethylacetal.[2][3]

The structure consists of a central benzene ring attached to a methine carbon, which in turn is bonded to two ethoxy groups.

Caption: Structure of this compound.

Core Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |

| Molecular Weight | 180.24 g/mol | [2][3] |

| CAS Number | 774-48-1 | [2][3] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 215-218 °C | N/A |

Synthetic Protocol and Utility in Drug Development

Benzaldehyde derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals.[4][5] The transformation of benzaldehyde into its diethylacetal is a textbook example of using a protecting group , a concept of paramount importance in multi-step organic synthesis.

Rationale for Aldehyde Protection

The aldehyde functional group is highly reactive towards nucleophiles and both oxidizing and reducing agents.[5] In a complex synthesis targeting another part of a molecule, the aldehyde can interfere with the desired reaction. Converting it to an acetal renders it inert to many reagents (e.g., Grignard reagents, lithium aluminum hydride, strong bases). The protection can be reversed later in the synthesis using a simple acid-catalyzed hydrolysis to regenerate the aldehyde.

Experimental Protocol: Acetal Formation

This protocol describes a standard procedure for the synthesis of this compound.

Objective: To protect the aldehyde functional group of benzaldehyde via acid-catalyzed acetal formation.

Materials:

-

Benzaldehyde (1.0 eq)

-

Ethanol (absolute, >5.0 eq, serves as reagent and solvent)

-

Triethyl orthoformate (optional, as a dehydrating agent)

-

Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin)

-

Anhydrous sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane or Diethyl ether (for extraction)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde and a large excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of PTSA (approx. 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water-ethanol azeotrope, removing water from the reaction and driving the equilibrium towards the acetal product.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzaldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous identification of the synthesized product requires a suite of spectroscopic techniques. The key is to confirm the absence of the aldehyde group and the presence of the acetal and ethoxy groups.

| Technique | Benzaldehyde (Starting Material) | This compound (Product) | Rationale |

| IR Spectroscopy | Strong C=O stretch at ~1700 cm⁻¹; C-H (aldehyde) stretches at ~2850, 2750 cm⁻¹[6] | Absence of C=O stretch; Strong C-O stretches at 1000-1200 cm⁻¹; Absence of aldehyde C-H stretches. | Confirms loss of the carbonyl and formation of ether linkages. |

| ¹H NMR | Aldehyde proton (CHO) at ~10 ppm; Aromatic protons at 7.5-7.9 ppm. | Acetal proton (CH(OR)₂) at ~5.5 ppm; Aromatic protons at 7.2-7.4 ppm; Methylene (-OCH₂-) quartet at ~3.5 ppm; Methyl (-CH₃) triplet at ~1.2 ppm. | Disappearance of the downfield aldehyde proton and appearance of the characteristic acetal proton and ethoxy signals. |

| ¹³C NMR | Carbonyl carbon (C=O) at ~192 ppm. | Acetal carbon (CH(OR)₂) at ~101 ppm; Methylene carbon (-OCH₂-) at ~61 ppm; Methyl carbon (-CH₃) at ~15 ppm. | Confirms the change in hybridization and chemical environment of the former aldehyde carbon. |

| Mass Spec (EI) | M⁺ at m/z = 106; Key fragment at m/z = 105 ([M-H]⁺). | M⁺ at m/z = 180; Key fragment at m/z = 135 ([M-OEt]⁺).[3] | Confirms molecular weight and characteristic loss of an ethoxy group from the acetal. |

Conclusion

While the query for a "benzaldehyde derivative" with the formula C₁₁H₁₆O₂ is chemically nuanced, a systematic, evidence-based approach points unequivocally to This compound . This compound, more commonly known as benzaldehyde diethylacetal, serves as a critical example of the strategic use of protecting groups in synthetic organic chemistry. For professionals in drug discovery and development, understanding the principles of its IUPAC nomenclature, the rationale behind its synthesis, and the spectroscopic data that confirms its structure is fundamental. This guide provides a comprehensive technical overview, grounding these concepts in the authoritative standards of chemical science.

References

An In-depth Technical Guide to the Solubility of (Diethoxymethyl)benzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of (Diethoxymethyl)benzene, also known as Benzaldehyde Diethyl Acetal. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, presents available data, and offers detailed protocols for its experimental determination.

Introduction: The Chemical Profile of this compound

This compound (CAS No: 774-48-1) is an acetal with the chemical formula C₁₁H₁₆O₂.[1][2] Structurally, it consists of a central benzene ring attached to a carbon atom which is, in turn, bonded to two ethoxy groups. This unique structure, featuring both a nonpolar aromatic ring and polar ether functionalities, dictates its behavior in various solvent systems. It is a colorless liquid at room temperature and finds application as a stable precursor to benzaldehyde, particularly in alkaline conditions, and is used in the formulation of perfumes and flavorings.[3][4][5] Understanding its solubility is paramount for its effective use in organic synthesis, formulation development, and purification processes.

Theoretical Framework: Principles of Solvation

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible. The dissolution process can be conceptualized as a three-step energetic cycle: overcoming solute-solute interactions, overcoming solvent-solvent interactions, and the formation of new solute-solvent interactions.[6]

Molecular Interactions of this compound:

-

Van der Waals Forces (London Dispersion): The nonpolar benzene ring is the primary site for these weak, temporary attractions. These forces allow for favorable interactions with nonpolar solvents like hexane, toluene, and cyclohexane.

-

Dipole-Dipole Interactions: The two ether linkages (C-O-C) introduce polarity into the molecule due to the electronegativity difference between carbon and oxygen. This allows this compound to interact favorably with other polar molecules.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via the lone pairs of electrons on its two oxygen atoms.[1] It cannot, however, act as a hydrogen bond donor. This characteristic is critical for its solubility in protic solvents like alcohols.

The molecule's overall polarity is moderate. It possesses a nonpolar phenyl group and two polar ethoxy groups, making it compatible with a broad range of organic solvents. Its limited solubility in water (estimated at 469.5 mg/L at 25 °C) is due to the large, hydrophobic benzene ring dominating the molecule's character relative to the polar ether groups.[7]

Solubility Profile

This compound is generally described as being soluble in alcohols and oils.[3][4] While precise quantitative data across a wide spectrum of solvents is not extensively published, a qualitative summary based on its chemical nature and available information is presented below.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | High / Miscible | Dominated by favorable van der Waals interactions between the benzene ring and the nonpolar solvent.[8][9] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | High / Miscible | A good balance of dipole-dipole interactions and van der Waals forces. The solvent's polarity is sufficient to interact with the ether groups without being hindered by strong self-association (like hydrogen bonding). |

| Polar Protic | Ethanol, Methanol, Isopropanol | High / Miscible | The solvent's ability to act as a hydrogen bond donor allows for strong interactions with the oxygen atoms of the acetal.[3][7] This, combined with other interactions, leads to high solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Sparingly Soluble | In water, the energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of new solute-water interactions.[7] While DMSO is a powerful polar aprotic solvent, the large nonpolar ring of the solute can limit miscibility. |

Experimental Determination of Solubility

For precise formulation and process development, experimental determination of solubility is essential. The following protocols outline two robust methods for quantifying the solubility of this compound.

Protocol 1: Isothermal Shake-Flask Gravimetric Method

This classic equilibrium method is considered a gold standard for its accuracy and directness. It measures solubility by creating a saturated solution and quantifying the mass of the solute dissolved in a known mass or volume of the solvent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, airtight vial (e.g., a 20 mL scintillation vial with a PTFE-lined cap). The excess solute ensures that a saturated state can be reached.

-

Equilibration: Place the vial in a temperature-controlled environment, such as a shaker bath or incubator, set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours. This allows the undissolved solute to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-weighed, gastight syringe. To avoid including undissolved material, it is advisable to use a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Dispense the filtered supernatant into a pre-weighed, clean, and dry container (e.g., an aluminum weighing pan or a small beaker). Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature to slowly evaporate the solvent completely. This compound has a boiling point of 222 °C, so it is not highly volatile, but a gentle vacuum is preferred to avoid loss.[3]

-

Final Weighing: Once the solvent is fully evaporated, re-weigh the container with the non-volatile solute residue.

-

Calculation: The solubility is calculated as the mass of the residue (solute) divided by the mass or volume of the solvent.

Diagram: Gravimetric Solubility Determination Workflow

Caption: Workflow for the shake-flask gravimetric solubility method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for lower solubilities or when dealing with complex mixtures. It relies on creating a calibration curve to relate detector response to concentration.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).

-

Calibration Curve: Inject each standard solution into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV detector at ~254 nm). Record the peak area for each concentration and plot a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.995).

-

Saturated Solution Preparation: Prepare a saturated solution by following steps 1-3 of the Gravimetric Method (Protocol 4.1).

-

Sampling and Dilution: Withdraw an aliquot of the clear, filtered supernatant. Perform an accurate serial dilution with the mobile phase or solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

Analysis: Inject the diluted sample into the HPLC system using the same method as for the standards.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve equation. Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which is the solubility.

Diagram: HPLC-Based Solubility Determination Workflow

Caption: Workflow for determining solubility using HPLC analysis.

Conclusion

This compound exhibits broad solubility in common organic solvents due to its combined nonpolar aromatic and polar ether characteristics. It is highly miscible with nonpolar, polar aprotic, and polar protic solvents, while demonstrating poor solubility in water. For applications requiring precise quantitative data, the shake-flask gravimetric method and HPLC-based analysis are reliable and robust protocols. A thorough understanding of the underlying solute-solvent interactions is crucial for selecting appropriate solvent systems in synthesis, purification, and formulation, ultimately enabling more efficient and predictable chemical processes.

References

- 1. This compound | C11H16O2 | CID 69884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. BENZALDEHYDE DIETHYL ACETAL CAS#: 774-48-1 [m.chemicalbook.com]

- 4. BENZALDEHYDE DIETHYL ACETAL | 774-48-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benzaldehyde diethyl acetal, 774-48-1 [thegoodscentscompany.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benzene.com.tw [benzene.com.tw]

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Hydrolysis

Introduction: The Dual Nature of the Acetal Functional Group

In the landscape of organic chemistry, the acetal functional group holds a position of significant strategic importance. Formed from the reaction of an aldehyde or ketone with two equivalents of an alcohol, acetals are perhaps best known as robust protecting groups for carbonyls.[1] Their stability under neutral to basic conditions allows chemists to perform a wide array of transformations on other parts of a complex molecule without affecting the carbonyl moiety.[1] However, this stability is conditional. Upon exposure to an acidic medium, particularly in the presence of water, the acetal linkage readily cleaves, regenerating the original carbonyl and alcohol components.

This pH-dependent lability is not merely a feature for synthetic convenience; it is the cornerstone of advanced applications, most notably in the field of drug development.[2][3] Acetal linkages can be engineered as pH-sensitive tethers in drug delivery systems, designed to remain intact in the physiological pH of the bloodstream (≈7.4) but to hydrolyze and release their therapeutic payload in the more acidic microenvironments of tumor tissues or cellular endosomes.[2][4][5]

The hydrolysis of an acetal is a reversible equilibrium reaction.[1] To drive the reaction toward the products—the aldehyde or ketone and alcohols—Le Chatelier's principle is invoked, typically by using a large excess of water as the solvent.[1] A thorough understanding of the underlying mechanism of this acid-catalyzed hydrolysis is therefore critical for researchers aiming to control chemical reactions or design sophisticated, environmentally responsive biomaterials and therapeutics.

The Core Mechanism: A Stepwise Journey from Acetal to Carbonyl

The acid-catalyzed hydrolysis of an acetal is a multi-step process that can be conceptually divided into two main phases: the conversion of the acetal to a hemiacetal intermediate, and the subsequent breakdown of the hemiacetal to the final carbonyl product. The entire sequence is a series of proton transfers, loss of leaving groups, and nucleophilic attacks.[6][7]

Phase 1: Acetal to Hemiacetal

-

Protonation of an Alkoxy Oxygen: The reaction is initiated by the protonation of one of the acetal's alkoxy oxygens by a hydronium ion (H₃O⁺). This is a crucial activation step, as it converts the alkoxy group (-OR), a poor leaving group, into its conjugate acid, an alcohol (-ROH), which is an excellent leaving group.[1]

-

Formation of a Resonance-Stabilized Oxocarbenium Ion: The protonated alkoxy group departs as a molecule of alcohol. This departure is facilitated by the lone pair of electrons on the adjacent oxygen, which forms a double bond with the central carbon. This step is the slowest in the sequence and is therefore the rate-determining step .[7][8] It results in the formation of a highly reactive, resonance-stabilized carbocation known as an oxocarbenium ion. The ability to delocalize the positive charge between the carbon and the oxygen significantly stabilizes this intermediate, facilitating its formation.[8]

-

Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation to Yield the Hemiacetal: A final proton transfer from the newly attached oxygen to a water molecule (acting as a base) regenerates the acid catalyst (H₃O⁺) and yields a neutral hemiacetal intermediate. Hemiacetals are typically unstable and exist as transient species in this reaction sequence.[6][7]

Phase 2: Hemiacetal to Carbonyl

The mechanism to hydrolyze the hemiacetal is analogous to the first phase:

-

Protonation of the Remaining Alkoxy Group: The second alkoxy group (now part of the hemiacetal) is protonated by the acid catalyst, converting it into a good leaving group.

-

Elimination of a Second Alcohol Molecule: The lone pair on the hydroxyl oxygen forms a carbon-oxygen double bond, expelling the second molecule of alcohol. This results in the formation of a protonated carbonyl group.

-

Final Deprotonation: A water molecule removes the final proton, yielding the neutral aldehyde or ketone product and regenerating the acid catalyst.

The complete mechanistic pathway is visualized below.

References

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of Benzaldehyde Diethyl Acetal in Basic Conditions

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of benzaldehyde diethyl acetal, a widely utilized protecting group in organic synthesis. The document elucidates the fundamental principles governing acetal chemistry, with a specific focus on the compound's remarkable resilience under neutral to strongly basic conditions. We will explore the mechanistic basis for this stability, contrast it with its lability in acidic media, and present field-proven experimental protocols for its application and stability verification. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to effectively leverage acetal protecting groups in complex synthetic pathways involving basic reagents.

Introduction: The Dichotomy of Acetal Reactivity

Benzaldehyde diethyl acetal, systematically named (diethoxymethyl)benzene, belongs to the acetal class of organic compounds. Acetals are geminal-diether derivatives of aldehydes or ketones and serve a pivotal role in modern organic synthesis, primarily as protecting groups for the carbonyl functionality.[1][2] The utility of an acetal is rooted in a fundamental chemical dichotomy: it is readily cleaved (hydrolyzed) back to its parent carbonyl and alcohol components under acidic conditions, yet it exhibits exceptional stability in the presence of bases, nucleophiles, and many oxidizing and reducing agents.[2][3][4][5]

This guide will dissect the latter characteristic—the pronounced stability of benzaldehyde diethyl acetal in basic environments. Understanding the principles behind this stability is not merely academic; it is critical for the strategic design of multi-step syntheses where other functional groups in a molecule must be modified using basic or nucleophilic reagents without affecting a protected aldehyde.

The Mechanistic Underpinnings of Stability

The stability of benzaldehyde diethyl acetal in a basic medium is not a matter of happenstance but a direct consequence of its electronic structure and the absence of a low-energy reaction pathway.

Why Bases Fail to Cleave Acetals

Under basic conditions, the reactive species is a nucleophile, such as the hydroxide ion (OH⁻) or an alkoxide ion (RO⁻). For hydrolysis to occur, this nucleophile would need to attack the central (acetalic) carbon atom. However, this process is energetically unfavorable for two key reasons:

-

Lack of a Sufficiently Electrophilic Carbon: The acetalic carbon is bonded to two electron-donating oxygen atoms, making it significantly less electrophilic than the carbon of its parent carbonyl group.

-

Presence of Poor Leaving Groups: A nucleophilic attack would require the displacement of one of the ethoxy groups (-OCH₂CH₃). The corresponding leaving group, the ethoxide ion (CH₃CH₂O⁻), is a strong base and therefore a very poor leaving group. Cleavage would require breaking a strong C-O bond to form a high-energy, unstable anion, a process with a very high activation energy.

The Contrast: Acid-Catalyzed Hydrolysis

To appreciate the stability in base, it is instructive to briefly review the mechanism of cleavage in acid, which is a facile process.[6][7]

-

Protonation: An acid catalyst protonates one of the acetal oxygens.

-

Formation of a Good Leaving Group: This protonation converts the ethoxy group into ethanol (CH₃CH₂OH), which is an excellent, neutral leaving group.

-

Carbocation Formation: The departure of ethanol generates a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: Water attacks the highly electrophilic carbocation.

-

Hemiacetal Formation: Deprotonation yields a hemiacetal intermediate.

-

Repeat and Release: The process repeats—the second ethoxy group is protonated, leaves as ethanol, and the final deprotonation reveals the original benzaldehyde.

This acid-catalyzed pathway is accessible because protonation provides a low-energy route for creating a viable leaving group. This pathway simply does not exist under basic conditions.

Caption: Figure 1. Comparative Reaction Pathways

Practical Applications in Synthesis

The inertness of benzaldehyde diethyl acetal to bases is its most valuable asset as a protecting group. It allows for selective reactions at other sites within a complex molecule.[2][6]

Common Scenarios:

-

Organometallic Reactions: A molecule containing both a ketone and an ester can have the ketone selectively protected as an acetal. A Grignard or organolithium reagent can then be used to attack the ester without affecting the protected ketone.[2][5]

-

Hydride Reductions: In a compound with an aldehyde and an ester, the more reactive aldehyde can be masked as an acetal. Subsequent reduction with a strong reducing agent like LiAlH₄ will reduce the ester to an alcohol, leaving the acetal untouched.[2][6]

-

Enolate Chemistry: Acetal groups are stable to the strong bases used to generate enolates (e.g., LDA, NaH), allowing for alkylations and other transformations on carbons alpha to other carbonyl groups in the molecule.

Experimental Verification of Stability

To empirically validate the stability of benzaldehyde diethyl acetal, the following protocols can be implemented. These are designed as self-validating systems where the absence of degradation confirms stability.

Protocol 1: Stability Assay Against Strong Aqueous Base

This experiment tests the hydrolytic stability of the acetal under reflux with a strong base over an extended period.

Materials:

-

Benzaldehyde diethyl acetal (CAS 774-48-1)

-

2 M Sodium Hydroxide (aqueous)

-

1,4-Dioxane (cosolvent)

-

Dodecane (internal standard)

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate

-

Gas Chromatography (GC) system with an appropriate column (e.g., HP-5)

Procedure:

-

To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzaldehyde diethyl acetal (1.0 mmol, ~180 mg).

-

Add dodecane (0.5 mmol, ~85 mg) as an internal standard.

-

Add 10 mL of 1,4-dioxane and 10 mL of 2 M NaOH solution.

-

Take an initial sample (t=0): Withdraw a 0.5 mL aliquot of the mixture, add it to a vial containing 2 mL of water and 2 mL of diethyl ether. Shake vigorously, allow the layers to separate, and collect the organic layer for GC analysis.

-

Heat the reaction mixture to reflux (~90-100 °C) with vigorous stirring.

-

Withdraw subsequent aliquots at 1, 4, 12, and 24 hours, preparing them for GC analysis as described in step 4.

-

Analyze all samples by GC. Calculate the peak area ratio of benzaldehyde diethyl acetal to the dodecane internal standard.

Expected Outcome: The ratio of the peak area of benzaldehyde diethyl acetal to the internal standard will remain constant across all time points. No significant peak corresponding to benzaldehyde should appear.

Caption: Figure 2. Workflow for Stability Assay

Protocol 2: Workup Procedure to Prevent Unintentional Hydrolysis

Even though acetals are base-stable, care must be taken during the workup of a reaction to avoid accidental exposure to acidic conditions, which can cause deprotection.

General Guideline:

-

Quenching: Quench the reaction mixture with a neutral or mildly basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is an excellent choice as it will neutralize any residual acid catalysts without being harsh.[8] Avoid quenching with solutions like ammonium chloride (NH₄Cl), which are slightly acidic and can cause partial hydrolysis.

-

Extraction: Perform the liquid-liquid extraction using a suitable organic solvent.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Summary of Stability Data

The following table summarizes the stability profile of benzaldehyde diethyl acetal under various common basic and nucleophilic conditions.

| Reagent/Condition | Typical Solvent(s) | Temperature Range | Stability Outcome | Causality/Notes |

| Aqueous Hydroxides (NaOH, KOH) | H₂O, THF, Dioxane | Room Temp to Reflux | Highly Stable | Hydroxide is not a strong enough nucleophile and ethoxide is a poor leaving group. |

| Alkoxides (NaOMe, KOtBu) | Corresponding Alcohol, THF | Room Temp to Reflux | Highly Stable | No viable reaction pathway for cleavage. |

| Grignard Reagents (R-MgBr) | Diethyl Ether, THF | -78 °C to Reflux | Highly Stable | Acetal carbon is not electrophilic enough for attack by the Grignard reagent.[6] |

| Organolithium Reagents (n-BuLi, PhLi) | Diethyl Ether, THF, Hexanes | -78 °C to Room Temp | Generally Stable | While stable to cleavage, very strong bases like n-BuLi can potentially deprotonate the acetalic proton, leading to other reactions.[9] |

| Hydride Reductants (LiAlH₄, NaBH₄) | Diethyl Ether, THF, EtOH | 0 °C to Reflux | Highly Stable | Hydride does not attack the unpolarized C-O bonds of the acetal.[6][10] |

| Ammonia & Amines | Various | Room Temp to Reflux | Highly Stable | Amines are nucleophilic but require acid catalysis to react with acetals. |

Conclusion

Benzaldehyde diethyl acetal is a robust and reliable protecting group for benzaldehyde, demonstrating exceptional stability under a wide array of basic and nucleophilic conditions. This stability is mechanistically grounded in the absence of a low-energy pathway for cleavage, as it would require the departure of a strongly basic ethoxide leaving group. In stark contrast, the compound is readily hydrolyzed under acidic conditions due to the acid's ability to protonate an oxygen atom, creating a good leaving group. This predictable, condition-dependent reactivity makes benzaldehyde diethyl acetal an indispensable tool for strategic and complex organic synthesis, enabling chemists to perform transformations on other parts of a molecule with confidence. Adherence to proper experimental and workup protocols that maintain a neutral or basic environment is paramount to ensuring the integrity of the acetal throughout a synthetic sequence.

References

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. benchchem.com [benchchem.com]

- 9. Some reactions of benzaldehyde acetals with alkyl-lithium reagents; a stereospecific olefin synthesis from 1,2-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Discovery and first synthesis of benzaldehyde acetals

An In-depth Technical Guide to the Discovery and First Synthesis of Benzaldehyde Acetals

Introduction: The Significance of a Masked Carbonyl

In the landscape of organic chemistry, the ability to selectively protect a functional group is a cornerstone of complex molecular synthesis. Among the most pivotal of these "protecting groups" are acetals, geminal-diether derivatives of aldehydes or ketones.[1][2][3] Benzaldehyde acetals, specifically, represent a critical subclass, prized not only for their role in synthetic strategy but also for their application as fragrance and flavoring agents.[4][5][6] Their stability in neutral to strongly basic environments allows chemists to perform reactions on other parts of a molecule without disturbing the aldehyde functionality.[3] The carbonyl can then be easily regenerated by simple hydrolysis with aqueous acid.[1] This guide provides a deep dive into the historical context of the discovery of benzaldehyde and the subsequent development of the first methods for its conversion into these valuable acetal derivatives, offering a blend of historical narrative, mechanistic detail, and practical protocols for the modern researcher.

Part 1: The Precursor—Discovery and Synthesis of Benzaldehyde

The story of benzaldehyde acetals begins with the discovery of benzaldehyde itself. For centuries, the characteristic "bitter almond" scent was known, but its chemical origin was a mystery.

-

1803: First Extraction The French pharmacist Martrès was the first to extract the essential oil from bitter almonds (Prunus dulcis), which we now know is primarily benzaldehyde.[7][8] His work focused on understanding the nature of amygdalin, the glycoside present in bitter almonds that breaks down to release benzaldehyde, hydrogen cyanide, and glucose.[7]

-

1832: First Synthesis and Structural Elucidation The true chemical nature of benzaldehyde was unveiled in 1832 by the pioneering German chemists Friedrich Wöhler and Justus von Liebig.[4][7][8] In a landmark paper, they not only successfully synthesized benzaldehyde but also explored the "benzoyl radical," a foundational concept that contributed significantly to the developing structural theory of organic chemistry.[4] Their work established benzaldehyde as the simplest aromatic aldehyde, consisting of a benzene ring attached to a formyl group.[8]

This initial isolation and synthesis of benzaldehyde set the stage for chemists to explore its reactivity, including its conversion to the corresponding acetals.

Part 2: The Genesis of Benzaldehyde Acetals—The Classical Synthesis

While a single "discoverer" of benzaldehyde acetals is not explicitly recorded in the annals of chemistry, their preparation falls under the "classical methods" of acetalization developed in the 19th century.[9] These methods, applied to the newly available benzaldehyde, represent the first synthesis of this class of compounds. The reaction is a reversible, acid-catalyzed nucleophilic addition of an alcohol to the aldehyde's carbonyl group.[1][10]

The Core Reaction Mechanism

The acid-catalyzed formation of an acetal is a textbook example of carbonyl chemistry, proceeding in two distinct stages.[1][11] The entire process is a series of equilibrium steps.[10][11]

Causality Behind Experimental Choices:

-

Why an Acid Catalyst? Alcohols are weak nucleophiles. The carbonyl carbon of an aldehyde is electrophilic, but not sufficiently so to react rapidly with a weak nucleophile. The acid catalyst protonates the carbonyl oxygen, significantly increasing the polarization of the C=O bond.[12] This protonation makes the carbonyl carbon much more electrophilic and thus susceptible to attack by the alcohol.[12]

-

Why Remove Water? As water is a byproduct of the reaction, its presence can shift the equilibrium back towards the starting materials (a phenomenon explained by Le Châtelier's principle).[10] To achieve a high yield of the acetal, water must be removed from the reaction mixture as it forms, for example, by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[10]

Stage 1: Hemiacetal Formation The reaction begins with the rapid, reversible formation of a hemiacetal, a molecule containing a carbon bonded to both an -OH group and an -OR group.[1][11]

-

Protonation: The acid catalyst (H-A) protonates the carbonyl oxygen, activating the aldehyde.

-

Nucleophilic Attack: A molecule of alcohol attacks the now highly electrophilic carbonyl carbon.

-

Deprotonation: The protonated intermediate loses a proton to regenerate the acid catalyst, yielding the neutral hemiacetal.

Stage 2: Acetal Formation The hemiacetal then undergoes a further acid-catalyzed reaction with a second equivalent of alcohol to form the stable acetal.

-

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water).

-

Loss of Water: The protonated hemiacetal eliminates a molecule of water, forming a resonance-stabilized carbocation (an oxonium ion).[13]

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

-

Final Deprotonation: The resulting protonated acetal is deprotonated, yielding the final acetal product and regenerating the acid catalyst.

Below is a diagram illustrating this fundamental mechanistic pathway.

Part 3: Foundational Synthesis Protocols

The classical acid-catalyzed method is highly versatile. Early practitioners would have adapted the general procedure to synthesize a variety of benzaldehyde acetals by simply changing the alcohol used.

Experimental Protocol: Synthesis of Benzaldehyde Dimethyl Acetal

This protocol is a representative example of the classical synthesis method, adapted from procedures described in the chemical literature.[9][14]

Objective: To synthesize benzaldehyde dimethyl acetal from benzaldehyde and methanol using an acid catalyst.

Materials:

-

Benzaldehyde (1 mole)

-

Methanol (2.5 moles, serves as both reactant and solvent)

-

Concentrated Hydrochloric Acid (HCl, catalytic amount, e.g., 0.05% by weight of benzaldehyde)

-

Sodium Carbonate (Na₂CO₃) solution (for neutralization)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1 mole) and methanol (2 moles).

-

Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically heated for several hours to drive the equilibrium.

-

Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by washing the mixture with a saturated sodium carbonate solution until the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel. If phase separation is poor, add a nonpolar solvent like diethyl ether. Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the excess methanol and solvent (if any) using a rotary evaporator. The crude benzaldehyde dimethyl acetal is then purified by fractional distillation under reduced pressure to yield a pure, colorless liquid.[9]

The following diagram outlines the general workflow for this synthesis.

Data Presentation: Examples of Early Benzaldehyde Acetal Syntheses